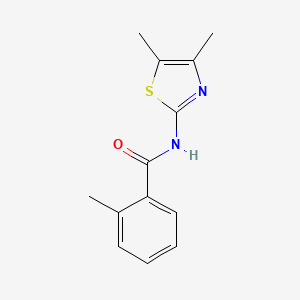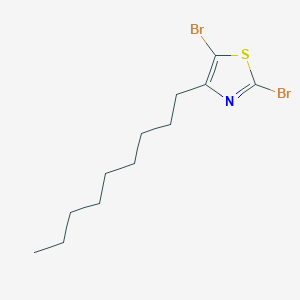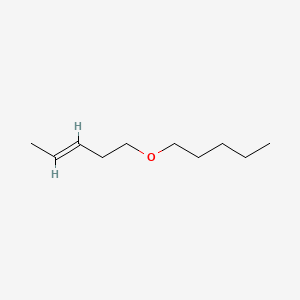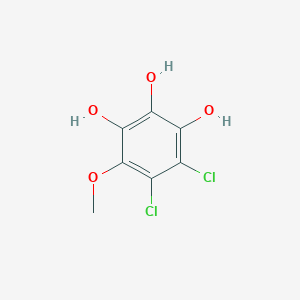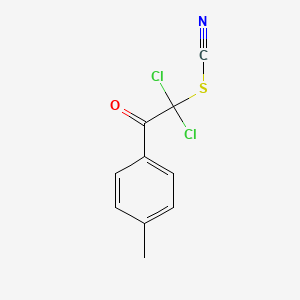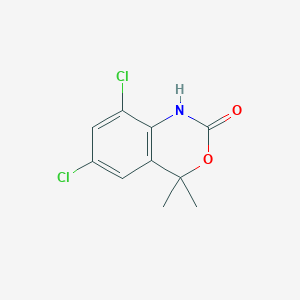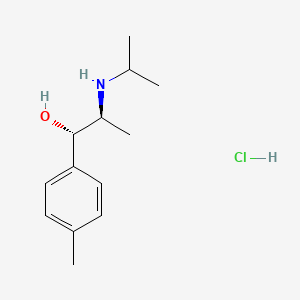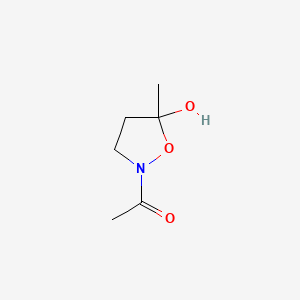
1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone is a compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring. These compounds are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids to form N-propargyloxazolidines . Another method involves transition metal-catalyzed cascade reactions, which provide a convenient route to various oxazolidine derivatives .
Industrial Production Methods
Industrial production of oxazolidines, including this compound, often employs multicomponent reactions due to their efficiency and high yield. These methods include one-pot A3 reactions and decarboxylative coupling in the presence of copper catalysts under microwave irradiation .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidines, alcohols, and ketones, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, oxazolidine derivatives can inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of peptide bonds, thereby inhibiting bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidin-2-one antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidin-2-one derivative with enhanced antibacterial activity.
Uniqueness
1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone is unique due to its specific structural features, such as the presence of a hydroxyl group and a methyl group on the oxazolidine ring. These features contribute to its distinct chemical reactivity and biological activity compared to other oxazolidine derivatives .
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
1-(5-hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-4-3-6(2,9)10-7/h9H,3-4H2,1-2H3 |
Clave InChI |
VUFKSUSSKRREHB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(O1)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
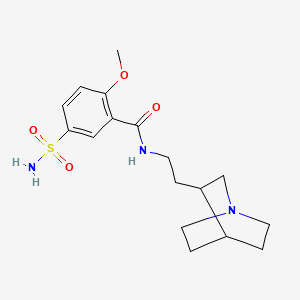
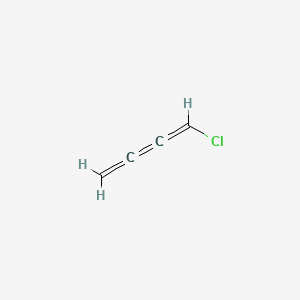
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)

